(2-Bromo-5-methoxyphenyl)acetaldehyde

Description

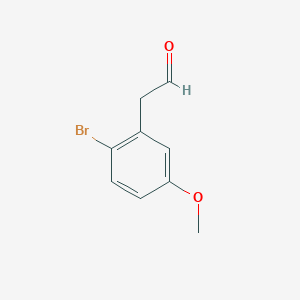

(2-Bromo-5-methoxyphenyl)acetaldehyde (CAS: 33567-61-2) is a brominated aromatic aldehyde with the molecular formula C₉H₉BrO₂ and a molecular weight of 229.07 g/mol . Its structure consists of a phenyl ring substituted with a bromine atom at position 2 and a methoxy group at position 5, with an acetaldehyde (-CH₂CHO) side chain. The aldehyde group confers reactivity typical of carbonyl compounds, enabling participation in condensation, oxidation, and nucleophilic addition reactions .

This compound is primarily used in organic synthesis, particularly as a precursor for pharmaceuticals, agrochemicals, or advanced materials. Its bromine atom allows for cross-coupling reactions (e.g., Suzuki-Miyaura), while the aldehyde group facilitates further functionalization .

Properties

IUPAC Name |

2-(2-bromo-5-methoxyphenyl)acetaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-12-8-2-3-9(10)7(6-8)4-5-11/h2-3,5-6H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJVZAJYRNBKRQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)CC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-5-methoxyphenyl)acetaldehyde typically involves the bromination of 5-methoxybenzaldehyde followed by a formylation reaction. The bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The formylation step involves the use of a Vilsmeier-Haack reagent, which is prepared from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) .

Industrial Production Methods

Industrial production methods for (2-Bromo-5-methoxyphenyl)acetaldehyde are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-5-methoxyphenyl)acetaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: The bromo group can be substituted with other nucleophiles in the presence of a suitable catalyst or under specific reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Nucleophiles like amines, thiols, or alkoxides

Major Products Formed

Oxidation: (2-Bromo-5-methoxyphenyl)acetic acid

Reduction: (2-Bromo-5-methoxyphenyl)ethanol

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

(2-Bromo-5-methoxyphenyl)acetaldehyde has several applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.

Industry: Used in the production of specialty chemicals and as a building block for various organic compounds.

Mechanism of Action

The mechanism of action of (2-Bromo-5-methoxyphenyl)acetaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their structure and function. The bromo and methoxy groups can influence the compound’s reactivity and binding affinity to its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Reactivity Comparison

2-(5-Bromo-2-hydroxyphenyl)acetic acid (CAS 38692-72-7):

- Replaces the methoxy group with a hydroxyl (-OH) and the aldehyde with a carboxylic acid (-COOH).

- Increased polarity (higher polar surface area: 57.5 vs. 26.3 Ų) due to the -OH and -COOH groups, enhancing solubility in polar solvents.

- The carboxylic acid allows for salt formation or esterification, whereas the aldehyde in the target compound enables nucleophilic additions .

4-(4-Bromo-5-methyl-thiophen-2-yl)-benzaldehyde: Substitutes the phenyl ring with a thiophene heterocycle containing bromine and methyl groups. Thiophene’s aromaticity differs from benzene, altering electronic properties and reactivity (e.g., electrophilic substitution at sulfur-adjacent positions). Higher XLogP3 (3.5 vs. 2.0) due to the nonpolar thiophene and methyl groups, increasing lipophilicity .

2-Acetyl-5-Bromo-6-Methoxynaphthalene: Features a naphthalene backbone with bromo, methoxy, and acetyl (-COCH₃) groups. The extended aromatic system increases molecular weight (289.13 vs. The acetyl group is less reactive than an aldehyde but stabilizes enolate formation for condensation reactions .

Biological Activity

(2-Bromo-5-methoxyphenyl)acetaldehyde is an organic compound with significant potential in biological applications. This article explores its biological activity, mechanisms of action, and relevant studies, providing a comprehensive overview of its implications in scientific research.

Chemical Structure and Properties

The molecular formula of (2-Bromo-5-methoxyphenyl)acetaldehyde is C9H9BrO2, characterized by a bromine atom at the 2-position and a methoxy group at the 5-position on the phenyl ring. The aldehyde functional group (-CHO) is attached to the benzene ring via a methylene bridge (-CH2-). This unique substitution pattern influences its reactivity and potential biological activities.

The biological activity of (2-Bromo-5-methoxyphenyl)acetaldehyde can be attributed to its interaction with various molecular targets, particularly enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that may alter their structure and function. The presence of bromo and methoxy groups enhances the compound's reactivity and binding affinity to specific targets.

1. Enzyme Inhibition

Research indicates that compounds with similar structural features often exhibit enzyme inhibition properties. (2-Bromo-5-methoxyphenyl)acetaldehyde may serve as a substrate-competitive inhibitor for certain enzymes, potentially influencing metabolic pathways.

3. Antiallergic Activity

While direct studies on (2-Bromo-5-methoxyphenyl)acetaldehyde are sparse, similar compounds have shown antiallergic effects by inhibiting the release of mediators from mast cells. This suggests potential therapeutic applications in allergy management .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Enzyme Inhibition | Potential substrate-competitive inhibitor | |

| Antioxidant | Possible free radical scavenging | |

| Antiallergic | Inhibitory effects on mast cell degranulation |

Relevant Research

- Enzyme-Catalyzed Reactions : A study highlighted the use of (2-Bromo-5-methoxyphenyl)acetaldehyde in enzyme-catalyzed reactions, indicating its role as an intermediate in synthesizing more complex organic molecules.

- Comparative Analysis : Similar compounds have been evaluated for their biological activities, providing context for understanding the potential effects of (2-Bromo-5-methoxyphenyl)acetaldehyde through structure-activity relationships .

- Antioxidant Studies : Research into methoxy-substituted phenolic compounds has demonstrated their antioxidant capabilities, suggesting that (2-Bromo-5-methoxyphenyl)acetaldehyde may exhibit similar properties due to its structural characteristics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.